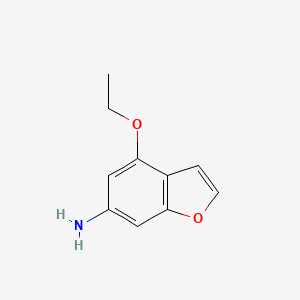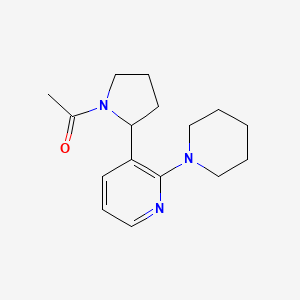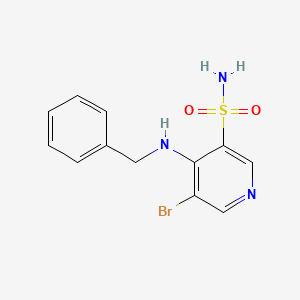![molecular formula C12H8N2O2S B11803428 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1330752-84-5](/img/structure/B11803428.png)
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole Benzothiazole is known for its diverse biological activities, while pyrrole is a fundamental building block in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the benzothiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-aminobenzothiazole with an appropriate pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like phosphorus pentasulfide .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques. These methods aim to optimize yield and purity while minimizing production costs .
化学反応の分析
Types of Reactions: 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrole rings .
科学的研究の応用
4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
作用機序
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis by activating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
類似化合物との比較
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit similar biological activities.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and 1H-pyrrole-3-carboxylic acid are structurally related and used in similar applications.
Uniqueness: 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its combined benzothiazole and pyrrole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .
特性
CAS番号 |
1330752-84-5 |
|---|---|
分子式 |
C12H8N2O2S |
分子量 |
244.27 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-yl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)8-6-13-5-7(8)11-14-9-3-1-2-4-10(9)17-11/h1-6,13H,(H,15,16) |
InChIキー |
GPZSAZVMKJPKJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)





![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)

